
Bis(chloromethyl) ether
Overview
Description
Bis(chloromethyl)ether is an organic compound with the chemical formula (ClCH₂)₂O. It is a colorless liquid with a strong, unpleasant odor. This compound belongs to the class of chloroalkyl ethers and was once produced on a large scale. due to its highly carcinogenic nature, its production has significantly decreased .
Preparation Methods
Bis(chloromethyl)ether can be synthesized through several methods. One common synthetic route involves the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the process . Another method involves the Blanc chloromethylation reaction, where formaldehyde and concentrated hydrochloric acid are mixed, resulting in bis(chloromethyl)ether as a byproduct .
Chemical Reactions Analysis
Bis(chloromethyl)ether undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it decomposes to form hydrochloric acid and formaldehyde.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity is primarily due to its chloroalkyl groups.
Common reagents used in these reactions include water, nucleophiles like amines, and acids. The major products formed depend on the specific reaction conditions but often include chlorinated organic compounds and formaldehyde derivatives .
Scientific Research Applications
Historical Context and Chemical Properties
BCME (CAS No. 542-88-1) is known for its role in the production of polymers, resins, and textiles. Historically, it was used extensively in the manufacture of various chemical products. Its chemical structure allows it to participate in reactions that form ether linkages, making it valuable in synthetic organic chemistry .
Current Applications
Despite its hazardous nature, BCME is still employed in specific contexts:
- Laboratory Reagent : BCME is utilized as a reagent in organic synthesis, particularly for the preparation of chloromethylated compounds and polymers .
- Manufacturing Processes : It has applications in fully enclosed systems within manufacturing facilities where strict safety protocols are implemented to mitigate exposure risks .
Polymer Chemistry
BCME has been instrumental in polymer chemistry, particularly in synthesizing chloromethylated polymers. These polymers can be further modified to enhance their properties for specific applications such as:
- Ion-Exchange Resins : BCME is used to create resins that facilitate ion exchange processes, crucial for water purification and chemical separation techniques.
- Textile Treatments : Historically, BCME was involved in treating textiles to impart flame-retardant properties .
Toxicological Studies
Research into the toxicological effects of BCME has provided significant insights into its carcinogenic potential. Numerous studies have linked occupational exposure to increased risks of lung cancer among workers handling BCME or related compounds. Key findings include:
- Carcinogenicity : Epidemiological studies indicate a strong correlation between BCME exposure and the development of lung cancer, particularly small-cell lung carcinoma. The latency period for cancer development can be 15-20 years post-exposure .
- Animal Studies : Laboratory studies have shown that exposure to BCME leads to respiratory tract tumors in rats and mice, highlighting its potent carcinogenic properties .
Health Risks and Regulatory Status
The health risks associated with BCME are profound. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans . Regulatory bodies have imposed stringent guidelines on its use:
- Occupational Safety : The National Institute for Occupational Safety and Health (NIOSH) recommends monitoring exposure levels due to significant health risks at concentrations above 0.5 ppm .
- Environmental Impact : BCME has a relatively short half-life in air and water; however, its potential for bioaccumulation raises concerns regarding environmental contamination and human exposure through various pathways .
Case Study 1: Occupational Exposure
A study conducted among workers in the chemical manufacturing industry revealed a tenfold increase in lung cancer risk among those exposed to BCME over extended periods. This study underscores the need for stringent workplace safety measures and regular health monitoring.
Case Study 2: Environmental Assessments
In environmental assessments related to construction projects, BCME was identified as a hazardous material requiring careful management during demolition and renovation activities. Specific protocols were developed to minimize exposure risks during these operations .
Mechanism of Action
The carcinogenic nature of bis(chloromethyl)ether is attributed to its ability to alkylate DNA, leading to mutations and cancer. The compound acts as an alkylating agent, introducing alkyl groups into DNA and other biomolecules, thereby disrupting normal cellular processes and leading to carcinogenesis .
Comparison with Similar Compounds
Bis(chloromethyl)ether is similar to other chloroalkyl ethers, such as chloromethyl methyl ether and benzyl chloromethyl ether. bis(chloromethyl)ether is more potent in its carcinogenic effects. Its uniqueness lies in its high reactivity and ability to act as a crosslinking agent in various industrial applications .
Similar Compounds
- Chloromethyl methyl ether
- Benzyl chloromethyl ether
- Oxybis(chloromethane)
Biological Activity
Bis(chloromethyl) ether (BCME), a chemical compound with significant industrial applications, has been the subject of extensive research due to its toxicological profile and potential health risks. This article aims to provide a comprehensive overview of the biological activity of BCME, focusing on its carcinogenic properties, effects on human health, and the underlying mechanisms of toxicity.
BCME is a colorless liquid that is highly reactive, primarily hydrolyzing to formaldehyde and hydrochloric acid upon contact with water. This rapid hydrolysis limits its systemic absorption but results in significant local tissue damage, particularly in the respiratory tract. The compound is classified as a potent alkylating agent, which can lead to DNA damage and subsequent carcinogenesis.
Carcinogenicity
Numerous studies have established BCME as a human carcinogen . The International Agency for Research on Cancer (IARC) has classified it as Group 1, indicating sufficient evidence of carcinogenicity in humans. Occupational exposure studies have demonstrated a strong correlation between BCME exposure and an increased incidence of lung cancer, particularly small-cell lung carcinoma. The latency period for cancer development is typically 15-20 years post-exposure, with risks escalating with cumulative exposure levels .
Table 1: Summary of Carcinogenic Studies
Study Reference | Study Type | Findings |
---|---|---|
Collingwood et al. (1987) | Occupational Study | Increased lung cancer incidence among exposed workers. |
Kuschner et al. (1975) | Animal Study | Lung tumors in rats exposed to 0.1 ppm for 4 weeks. |
Leong et al. (1981) | Long-term Exposure | No respiratory alterations at low concentrations but severe effects at higher doses. |
Respiratory System
Exposure to BCME vapors has been linked to significant respiratory distress, including irritation of the nose, throat, and lungs. High-level inhalation can cause severe pulmonary edema and hemorrhage, leading to fatalities in animal models . Chronic exposure is associated with conditions such as chronic bronchitis and impaired lung function .
Neurological Effects
Animal studies have indicated that BCME exposure can lead to neurological symptoms such as irritability and subarachnoid hemorrhaging. These effects are particularly pronounced at lethal concentrations, suggesting that the nervous system may also be a target for toxicity .
Case Studies
A notable case study involved workers in industries using chloromethyl methyl ether (CMME), which often contains BCME as a contaminant. Epidemiological data revealed that these workers exhibited a significantly higher incidence of lung cancer compared to the general population, with relative risks exceeding tenfold among those with prolonged exposure .
Genotoxicity
Research into the genotoxic effects of BCME has yielded mixed results. While some studies indicate that BCME can induce unscheduled DNA synthesis in human fibroblasts in vitro, others suggest that its rapid hydrolysis may hinder accurate assessment of its genotoxic potential in vivo .
Table 2: Genotoxicity Studies Overview
Study Reference | Methodology | Findings |
---|---|---|
Leong et al. (1981) | Chromosomal Analysis | No significant chromosomal abnormalities observed in rats exposed to low concentrations. |
IARC (2012) | In vitro Studies | Induced DNA damage in human cell lines under specific conditions. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of BCME critical for experimental design?
- Methodological Answer: Key properties include:
- Melting point : -41.5°C; Boiling point : 106°C (data conflicts exist, e.g., 451.2 K reported in NIST vs. 106°C in Taylor & Francis ).
- Water solubility : 22,000 g/m³ at 20°C; Vapor pressure : 3,999 Pa .
- Degradation : Photolysis (half-life: 0.196–1.96 hours) and oxidation (rate: 360 M⁻¹h⁻¹) dominate environmental fate .
- Thermochemical data : Liquid heat capacity (Cp) ranges from 207.81–253 J/mol·K at 293–313 K .
- Experimental Design Tip : Validate property measurements using calibrated instruments (e.g., differential scanning calorimetry for Cp) and cross-reference with NIST-standardized data .
Q. How should BCME be safely handled and stored in laboratory settings?
- Methodological Answer:
- Storage : Use airtight containers in cool (<20°C), ventilated areas away from light, metals, and incompatible materials (acids, oxidizers) .
- Handling : Ground metal containers during transfer to prevent static discharge; use non-sparking tools .
- Safety Protocols : Follow OSHA 29 CFR 1910.1003 for carcinogen handling, including designated work zones and PPE (gloves, respirators) .
- Decomposition Risk : BCME reacts with water to release formaldehyde and HCl; conduct reactions under inert atmospheres .
Q. What methodologies underpin BCME’s classification as a human carcinogen?
- Methodological Answer:
- Epidemiological Studies : Elevated lung cancer mortality in occupationally exposed workers (e.g., chemical manufacturing) .
- Animal Models : Inhalation exposure in rodents induced nasal and lung tumors; dose-response relationships validated using ISO 10993-3 guidelines .
- Genotoxicity Assays : In vitro tests (Ames test, chromosomal aberration assays) confirmed mutagenicity .
- Regulatory Alignment : Classifications by IARC (Group 1), EPA, and DHHS rely on concordant human/animal data .
Q. How do environmental degradation pathways influence stability studies?
- Methodological Answer:
- Photolysis : Use UV-Vis spectroscopy to monitor degradation under simulated sunlight (λ = 290–400 nm) .
- Oxidation : Employ radical scavengers (e.g., tert-butanol) to isolate oxidation mechanisms in aqueous systems .
- Stability Protocol : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC-MS to quantify breakdown products .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., boiling points) be resolved?
- Methodological Answer:
- Data Validation : Compare measurements across methodologies (e.g., ebulliometry vs. gas chromatography) and calibrate against NIST-certified references .
- Example : NIST reports Tboil = 451.2 K , while independent studies cite 106°C ; verify purity (>99%) and exclude contaminants (e.g., chloromethyl methyl ether) .
Q. What synthetic methodologies utilize BCME, and how are by-products controlled?
- Methodological Answer:
- Reaction Optimization : BCME reacts with fluoro-nitro compounds in BF₃-catalyzed etherification; by-products (e.g., compound 16) form via cleavage with excess AlCl₃ .
- Mitigation Strategies : Use stoichiometric AlCl₃, monitor reaction progress via <sup>19</sup>F NMR, and purify via fractional distillation .
Q. How to design inhalation exposure models for carcinogenicity risk assessment?
- Methodological Answer:
- Dosimetry : Calculate inhalation unit risk (0.062 (µg/m³)⁻¹ for lung tumors) using OSHA/NIOSH exposure chambers .
- Species Extrapolation : Adjust rodent-derived minimum risk levels (0.0014 mg/m³) to human equivalents via allometric scaling .
- Analytical Validation : Use GC-ECD to quantify airborne BCME and validate with NIOSH Method 1002 .
Q. How do regulatory thresholds (ERPG, PAC) inform occupational exposure studies?
- Methodological Answer:
- ERPG-2 : 0.1 ppm (AIHA) defines maximum airborne levels for reversible effects; PAC-1 (0.004 ppm) guides emergency planning .
- Study Design : Align exposure durations with ERPG tiers and use real-time monitors (e.g., PID detectors) for threshold compliance .
Q. What analytical techniques detect BCME contamination in chloromethyl methyl ether?
- Methodological Answer:
- GC-MS : Quantify BCME at trace levels (LOQ < 1 ppb) using DB-5 columns and selective ion monitoring (m/z 79, 81) .
- Quality Control : Cross-check with NMR (<sup>13</sup>C chemical shift δ 70–75 ppm for BCME) to confirm identity .
Properties
IUPAC Name |
chloro(chloromethoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGCQVOJVTVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O, (CH2Cl)2O | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | bis(CHLOROMETHYL) ETHER | |
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DSSTOX Substance ID |
DTXSID8020173 | |
Record name | bis(Chloromethyl) ether | |
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Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorodimethyl ether, symmetrical appears as a colorless volatile liquid with a chloroform-like odor. Toxic by inhalation, skin absorption and ingestion. Dangerous fire risk - flash point below 0 °F. Vapors much denser than air. Insoluble in water and denser than water. Used to make paints and varnish, and as a solvent., Colorless liquid with a suffocating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a suffocating odor. | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
223 °F at 760 mmHg (EPA, 1998), 104 °C, 104-106 °C, 223 °F | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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Flash Point |
Less than 66.2F (EPA, 1998), Flash point < 19 °C, <19 °C (closed cup), <66 °F | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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Solubility |
Reacts with water (NIOSH, 2023), In water, 1,020 mg/L at 25 °C, In water, 2.20X10+4 mg/L at 25 °C, Miscible with ethanol, ethyl ether, Miscible with many organic solvents, Solubility in water: reaction | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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Density |
1.315 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.323 g/cu cm at 15 °C, Density: 1.315 at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.32 | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
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URL | https://cameochemicals.noaa.gov/chemical/3146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bis(chloromethyl) ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | bis(CHLOROMETHYL) ETHER | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BIS(CHLOROMETHYL) ETHER | |
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URL | https://www.osha.gov/chemicaldata/400 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bis(chloromethyl) ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | bis(CHLOROMETHYL) ETHER | |
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Vapor Pressure |
30 mmHg at 71.6 °F (EPA, 1998), 29.4 [mmHg], 29.4 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 3.9, 30 mmHg at 72 °F | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(chloromethyl) ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Bis(chloromethyl) ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | bis(CHLOROMETHYL) ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BIS(CHLOROMETHYL) ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/400 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
One ... "commercial" /grade/ ... contained traces of carbonyl-containing impurity. | |
Record name | Bis(chloromethyl) ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
542-88-1 | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloromethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(chloromethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis (chloromethyl) ether | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/bis-chloromethyl-ether-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methane, 1,1'-oxybis[1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | bis(Chloromethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybis[chloromethane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(CHLOROMETHYL)ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77382IHE37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bis(chloromethyl) ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | bis(CHLOROMETHYL) ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BIS(CHLOROMETHYL) ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/400 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ether, bis(chloromethyl) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KN180858.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-42.7 °F (EPA, 1998), -41.5 °C, -42 °C, -43 °F | |
Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(chloromethyl) ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | bis(CHLOROMETHYL) ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BIS(CHLOROMETHYL) ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/400 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.